Enables Synthesis of Potent hCA IX Inhibitors with Nanomolar Affinity Unattainable with Non-Urea Triazinyl Scaffolds
The compound's primary differentiation is as the essential precursor for synthesizing a specific class of potent, isoform-selective carbonic anhydrase (CA) inhibitors. When used to create 4-(3-(4,6-dichloro-1,3,5-triazin-2-yl)ureido)benzenesulfonamide and its derivatives, the resulting compounds achieve high affinity for the tumor-associated isoform hCA IX. The most potent derivative (compound 3m) exhibited an inhibition constant (Ki) of 11.8 nM against hCA IX [1]. This high potency is intrinsically linked to the ureido-triazine core structure provided by the parent compound. Attempting to synthesize analogous inhibitors from a non-urea precursor, such as 2-amino-4,6-dichloro-1,3,5-triazine (CAS 933-20-0), would yield a fundamentally different scaffold lacking the crucial ureido-benzenesulfonamide linkage, precluding the achievement of this specific nanomolar-level activity against hCA IX.
| Evidence Dimension | Inhibition constant (Ki) against human Carbonic Anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Ki = 11.8 nM (for final compound 3m derived from the target urea precursor) |
| Comparator Or Baseline | Standard sulfonamide inhibitor Acetazolamide (AAZ): Ki = 25 nM for hCA IX. Non-ureido triazine precursor (e.g., 2-amino-4,6-dichloro-1,3,5-triazine) cannot form this specific inhibitor scaffold. |
| Quantified Difference | ~2.1-fold improvement in Ki over standard AAZ; scaffold formation is exclusive to the urea precursor. |
| Conditions | Stopped-flow CO2 hydrase assay using purified human recombinant CA isoforms. |
Why This Matters
This demonstrates the target compound's indispensable role in accessing a new chemical space of high-potency, isoform-selective CA IX inhibitors, a key target in cancer research.
- [1] Lolak, N., Akocak, S., Bua, S., Sanku, R. K. K., & Supuran, C. T. (2019). Discovery of new ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as carbonic anhydrase I, II, IX and XII inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1588-1594. View Source
